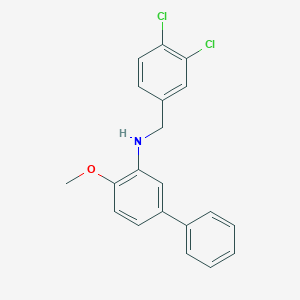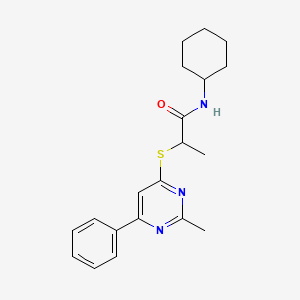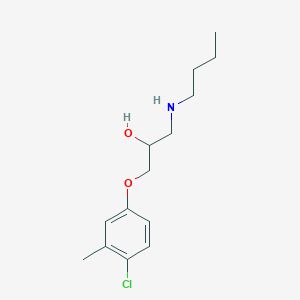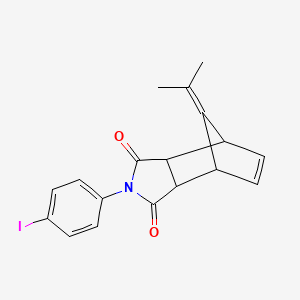![molecular formula C18H14N4O B5111956 1-[(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)diazen-1-YL]naphthalen-2-OL](/img/structure/B5111956.png)
1-[(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)diazen-1-YL]naphthalen-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)diazen-1-YL]naphthalen-2-OL is a complex organic compound that features a naphthalene ring fused with a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)diazen-1-YL]naphthalen-2-OL typically involves multi-step organic reactions. One common method includes the diazotization of 1-methyl-1H-1,3-benzodiazole followed by coupling with naphthalen-2-ol under controlled conditions. The reaction conditions often require acidic or basic environments, specific temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)diazen-1-YL]naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)diazen-1-YL]naphthalen-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-[(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)diazen-1-YL]naphthalen-2-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives share structural similarities and exhibit similar biological activities.
Naphthalene Derivatives: Compounds such as naphthol and naphthoquinone also share structural features and are used in similar applications.
Uniqueness
1-[(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)diazen-1-YL]naphthalen-2-OL is unique due to its combined structural features of both benzimidazole and naphthalene rings, which confer distinct chemical and biological properties. This duality allows it to participate in a wider range of reactions and applications compared to its individual components.
Properties
IUPAC Name |
1-[(1-methylbenzimidazol-2-yl)diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-22-15-9-5-4-8-14(15)19-18(22)21-20-17-13-7-3-2-6-12(13)10-11-16(17)23/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBYALFPNIJJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]pyridine-4-carbohydrazide](/img/structure/B5111876.png)
![N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide](/img/structure/B5111877.png)
![(5Z)-5-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5111878.png)
![2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE](/img/structure/B5111883.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5111890.png)

![1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5111918.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)

![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)
![Dimethyl 2-[(2Z)-2-chloro-3-(dimethylamino)-2-propenylidene]malonate](/img/structure/B5111937.png)
![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)


